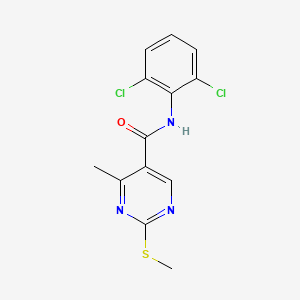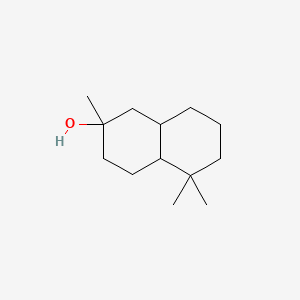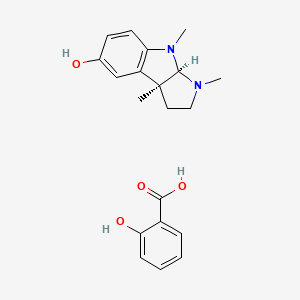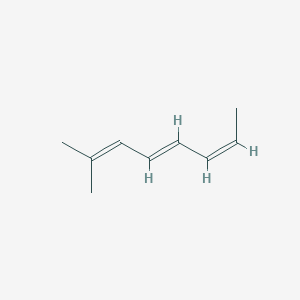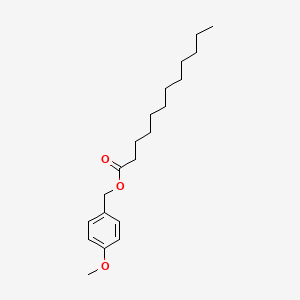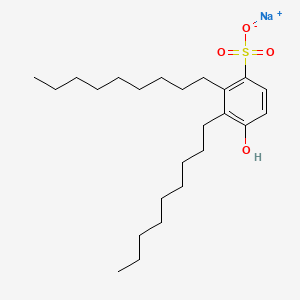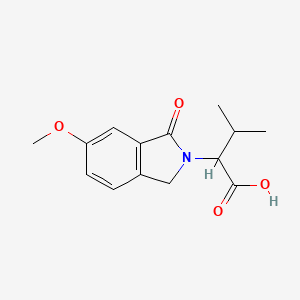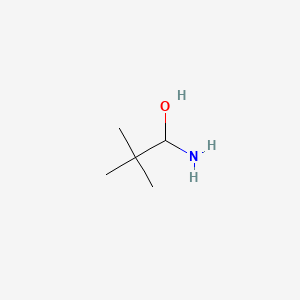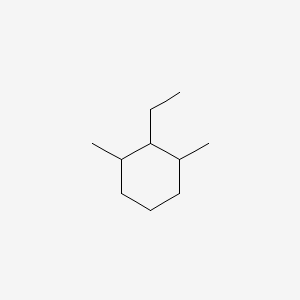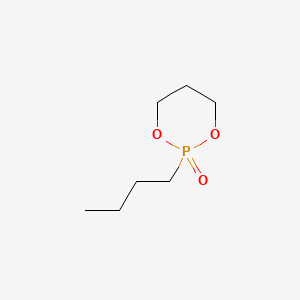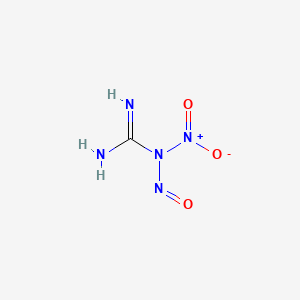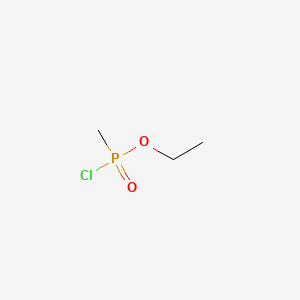
Chromium carbide (CrC)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium carbide is a ceramic compound composed of chromium and carbon. It exists in several chemical compositions, including Cr3C2, Cr7C3, and Cr23C6. This compound is known for its high hardness, strength, and excellent corrosion resistance, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium carbide can be synthesized through several methods:
Mechanical Alloying: This involves grinding metallic chromium and pure carbon (graphite) into a fine powder, pressing it into a pellet, and subjecting it to hot isostatic pressing.
Disproportionation Reaction: Chromium carbide coatings can be prepared on graphite surfaces by the disproportionation reaction of Cr2+ in molten NaCl-KCl-Cr-CrF3.
Industrial Production Methods:
Pack Cementation: This method involves growing chromium carbide coatings on substrates like AISI O2 tool steel at temperatures ranging from 900 to 1100°C.
Aluminothermic Reduction: A blend of chromium metal, chromium oxide, and carbon is heated in a vacuum furnace at temperatures above 1500°C. The carbon reacts with chromium oxide to form chromium metal and carbon monoxide gas, which is drawn off.
Análisis De Reacciones Químicas
Types of Reactions: Chromium carbide undergoes various chemical reactions, including:
Oxidation: Chromium carbide can oxidize at high temperatures, forming chromium oxide and carbon dioxide.
Reduction: It can be reduced by hydrogen or other reducing agents to form metallic chromium and carbon.
Substitution: Chromium carbide can react with other carbides or metals to form mixed carbides or alloys.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Reactions with other carbides or metals at high temperatures.
Major Products:
Oxidation: Chromium oxide (Cr2O3) and carbon dioxide (CO2).
Reduction: Metallic chromium (Cr) and carbon ©.
Substitution: Mixed carbides or alloys, depending on the reacting species.
Aplicaciones Científicas De Investigación
Chromium carbide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and reactivity.
Biology: Investigated for potential use in biomedical implants and devices due to its biocompatibility and corrosion resistance.
Medicine: Studied for its potential in drug delivery systems and as a coating for medical instruments.
Industry: Widely used in wear-resistant coatings, cutting tools, and thermal spraying to enhance the durability and performance of industrial components .
Mecanismo De Acción
Chromium carbide exerts its effects primarily through its high hardness, strength, and corrosion resistance. When integrated into the surface of a metal, it improves the wear resistance and corrosion resistance of the metal, maintaining these properties at elevated temperatures. The compound’s effectiveness is due to the strong covalent bonding between chromium and carbon atoms, which enhances its structural stability and hardness .
Comparación Con Compuestos Similares
Chromium carbide is unique compared to other similar compounds due to its combination of high hardness, strength, and corrosion resistance. Similar compounds include:
Tungsten Carbide (WC): Known for its extreme hardness and used in cutting tools and abrasives.
Titanium Carbide (TiC): Used in cutting tools and wear-resistant coatings.
Silicon Carbide (SiC): Known for its high thermal conductivity and used in high-temperature applications.
Chromium carbide stands out due to its excellent wear resistance and ability to maintain its properties at high temperatures, making it a preferred choice for many industrial applications .
Propiedades
Número CAS |
12011-60-8 |
|---|---|
Fórmula molecular |
CCr |
Peso molecular |
64.007 g/mol |
Nombre IUPAC |
methylidynechromium |
InChI |
InChI=1S/C.Cr |
Clave InChI |
FXNGWBDIVIGISM-UHFFFAOYSA-N |
SMILES canónico |
[C]#[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


